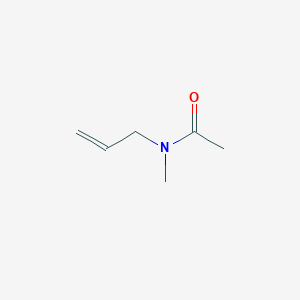

N-methyl-N-(prop-2-en-1-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-methyl-N-(prop-2-en-1-yl)acetamide, also known as NMA, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in various fields.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

- Substituted N-(silatran-1-ylmethyl)acetamides, including N-methyl-N-(trimethoxysilylmethyl)acetamide, have been synthesized, demonstrating muscarinic agonist activity by mimicking the effect of acetylcholine and binding directly to cholinoreceptors of the ileal smooth muscle (Pukhalskaya et al., 2010).

Anticancer Activity

- Synthesis of N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides, including a derivative of N-methylacetamide, showed potential anticancer activity against human lung adenocarcinoma cells (Evren et al., 2019).

Pharmaceutical Development

- Novel N-methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propyl]acetamide derivatives were designed, with potential implications in pharmaceutical sciences (Yang Jing, 2010).

Hydroformylation and Synthesis Techniques

- Rhodium-catalyzed hydroformylation of N-(2-propenyl)-β-lactams, involving N-methylacetamide derivatives, is a key step in synthesizing biologically relevant functionalized acetamides (Dekeukeleire et al., 2010).

Solar Cell Applications

- Benzothiazolinone acetamide analogs, including N-methyl derivatives, have been synthesized and studied for their potential in dye-sensitized solar cells (DSSCs), demonstrating good light harvesting efficiency (Mary et al., 2020).

Coordination Complexes and Antioxidant Activity

- Pyrazole-acetamide derivatives, including N-methyl variants, were used to construct Co(II) and Cu(II) coordination complexes, showing significant antioxidant activity (Chkirate et al., 2019).

Wirkmechanismus

Mode of Action

It is suggested that the compound may act as a photosensitizer, generating reactive oxygen species through energy transfer and a single electron transfer pathway . This could potentially lead to various changes in the cellular environment.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of N-methyl-N-(prop-2-en-1-yl)acetamide are not well-studied. Therefore, its impact on bioavailability is unclear. Further pharmacokinetic studies are needed to understand how this compound is absorbed, distributed, metabolized, and excreted in the body .

Result of Action

It is suggested that the compound may have an impact on the generation of reactive oxygen species

Action Environment

Factors such as temperature, pH, and the presence of other compounds could potentially affect its action

Eigenschaften

IUPAC Name |

N-methyl-N-prop-2-enylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c1-4-5-7(3)6(2)8/h4H,1,5H2,2-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLNSIFBJBPSASG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C)CC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00560013 |

Source

|

| Record name | N-Methyl-N-(prop-2-en-1-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00560013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyl-N-(prop-2-en-1-yl)acetamide | |

CAS RN |

53376-60-6 |

Source

|

| Record name | N-Methyl-N-(prop-2-en-1-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00560013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{6-[2-(Trifluoromethyl)phenoxy]pyridin-3-yl}methanamine](/img/structure/B1355959.png)

![4-[(2,2,2-Trifluoroethyl)sulphanyl]benzoic acid](/img/structure/B1355962.png)

![3-[1-(4-Fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-YL]propanoic acid](/img/structure/B1355968.png)

![1-(5-methyl-1H-benzo[d]imidazol-2-yl)ethanone](/img/structure/B1355976.png)

![4-Chloro-6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidine](/img/structure/B1355977.png)